molecular formula C4H8FI B2652516 2-Fluoro-1-iodo-2-methylpropane CAS No. 19869-79-5

2-Fluoro-1-iodo-2-methylpropane

Cat. No.: B2652516
CAS No.: 19869-79-5
M. Wt: 202.011
InChI Key: MXPODJANGKJLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-iodo-2-methylpropane is an organic compound with the molecular formula C4H8FI. It is a halogenated alkane, characterized by the presence of both fluorine and iodine atoms attached to a methylpropane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1-iodo-2-methylpropane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2-fluoro-2-methylpropane is treated with iodine under specific conditions. The reaction typically requires a solvent like acetonitrile and a catalyst such as copper(I) iodide to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions, optimized for higher yields and purity. The process would likely include rigorous purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-2-methylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-1-iodo-2-methylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-2-methylpropane in chemical reactions involves the reactivity of the halogen atoms. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-iodo-2-methylpropane is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and electronic properties. This dual halogenation allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

2-fluoro-1-iodo-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FI/c1-4(2,5)3-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPODJANGKJLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.